molecular formula C19H22O6 B4993141 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid

4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid

Cat. No.: B4993141
M. Wt: 346.4 g/mol
InChI Key: JXRWJQVAWAGPJZ-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid is an organic compound with a complex molecular structure It features multiple ether linkages and a carboxylic acid group, making it a derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with β-ethoxyethyl bromide in the presence of potassium hydroxide and ethanol. The reaction mixture is heated under reflux for several hours, followed by acidification with hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ether linkages and aromatic ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid is unique due to its specific ether linkages and the presence of an ethoxy group, which may influence its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-2-23-17-5-3-4-6-18(17)25-14-12-22-11-13-24-16-9-7-15(8-10-16)19(20)21/h3-10H,2,11-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRWJQVAWAGPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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